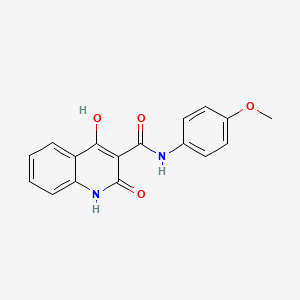

4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

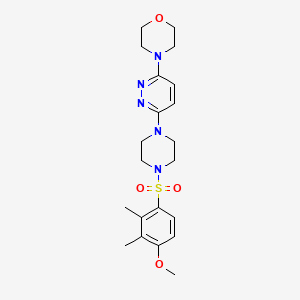

The compound “4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide” is a quinoline derivative. Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. They are important in the field of medicinal chemistry due to their diverse biological activities .

Scientific Research Applications

Antimicrobial Agents

Research has synthesized and tested various derivatives of 4-hydroxyquinoline for their antimicrobial properties. For instance, a series of compounds, including those related to 4-hydroxyquinoline, were evaluated for their in vitro antibacterial and antifungal activities against organisms like Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. These studies aim to develop new antimicrobial agents to combat resistant microbial strains (Desai, Dodiya, & Shihora, 2011).

Anticancer and Fluorescence Agents

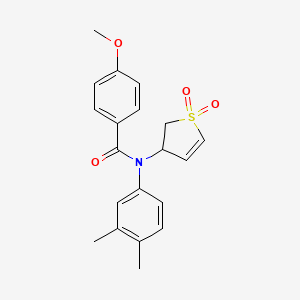

Another research direction involves the synthesis of 3-hydroxyquinoline-4(1H)-one derivatives for their potential as anticancer and fluorescence agents. These compounds have been evaluated for cytotoxic activity towards various cancer and non-malignant cell lines, offering insights into the development of novel cancer therapeutics and diagnostic tools (Funk et al., 2015).

Study on Regioselectivity

The regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide has been studied to understand the chemical behavior and potential biological activities of 4-oxoquinoline derivatives. Such studies contribute to the design of molecules with specific biological activities (Batalha et al., 2019).

Diuretic Properties

Research into the diuretic properties of quinoline derivatives, including 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide, has indicated the potential for new treatments for hypertension. The study of polymorphic modifications of these compounds provides valuable information on their physicochemical properties and therapeutic efficacy (Shishkina et al., 2018).

Kinase Inhibition

Derivatives of 4-hydroxyquinoline have been explored for their role as kinase inhibitors, specifically targeting c-Met kinase, which is implicated in various cancers. The synthesis and evaluation of these compounds highlight their potential as targeted cancer therapies (Liu et al., 2014).

Mechanism of Action

Target of Action

This compound is part of a unique collection of chemicals provided to early discovery researchers , and its specific targets are still under investigation.

Mode of Action

It’s worth noting that compounds with similar structures have been found to act as inhibitors for the corrosion of carbon steel in acidic solutions .

properties

IUPAC Name |

4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4/c1-23-11-8-6-10(7-9-11)18-16(21)14-15(20)12-4-2-3-5-13(12)19-17(14)22/h2-9H,1H3,(H,18,21)(H2,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKZDFNIUPAUZDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(4-chlorophenyl){2-[(4-methylbenzyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2874751.png)

![3-{[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]thio}-6-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2874756.png)

![Methyl 3-nitro-4-{4-[2-(3-nitrophenyl)-2-oxoethyl]piperazino}benzenecarboxylate](/img/structure/B2874758.png)

![4-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2874760.png)

![N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2874762.png)

![(7-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(4-ethylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2874763.png)

![N-(3-methoxybenzyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2874768.png)

![8-(2-chlorobenzyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2874769.png)